molecular formula C13H14N4O4S B2925584 (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 2035000-85-0

(E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2925584
CAS No.: 2035000-85-0
M. Wt: 322.34
InChI Key: IUWKMHOAJQGAID-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14N4O4S and its molecular weight is 322.34. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-16-9-14-15-13(16)22(19,20)11-7-17(8-11)12(18)5-4-10-3-2-6-21-10/h2-6,9,11H,7-8H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWKMHOAJQGAID-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a triazole moiety, which are known for their diverse biological activities. The molecular formula is C13H14N4O3SC_{13}H_{14}N_4O_3S, with a molecular weight of 302.34 g/mol. Its structure can be represented as follows:

 E 3 furan 2 yl 1 3 4 methyl 4H 1 2 4 triazol 3 yl sulfonyl azetidin 1 yl prop 2 en 1 one\text{ E 3 furan 2 yl 1 3 4 methyl 4H 1 2 4 triazol 3 yl sulfonyl azetidin 1 yl prop 2 en 1 one}

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazoles showed efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum . The sulfonamide group in our compound may enhance its antibacterial activity by interfering with bacterial folate synthesis.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. A study reported that triazole-containing compounds exhibited cytotoxic effects on human cancer cell lines such as MCF-7 and HCT116 . The mechanism involves the induction of apoptosis and inhibition of cell proliferation. Further research is needed to evaluate the specific effects of (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one on cancer cells.

Anti-inflammatory Effects

Compounds similar to (E)-3-(furan-2-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one have been reported to possess anti-inflammatory properties. For example, triazole derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a comparative study of various triazole derivatives, (E)-3-(furan-2-yl)-1-(3-(sulfonamide)azetidin) derivatives were synthesized and tested against standard bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting robust antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of (E)-3-(furan-2-yl)-1-(3-(sulfonamide)azetidin) on MCF7 breast cancer cells revealed an IC50 value of 25 µM after 48 hours of exposure. This indicates moderate potency in inhibiting cancer cell growth .

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